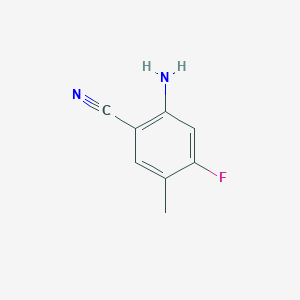

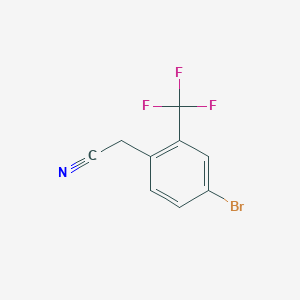

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile

Übersicht

Beschreibung

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is a chemical compound used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile and its derivatives is a topic of interest in the field of agrochemical and pharmaceutical industries . The compound is used in the synthesis of new fluorinated probes and their incorporation into macromolecules .Molecular Structure Analysis

The molecular formula of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is C9H5BrF3N . It has a molecular weight of 264.04 g/mol.Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm³ . Its boiling point is 268.5±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.7±3.0 kJ/mol . The flash point is 116.2±25.9 °C . The index of refraction is 1.497 . The molar refractivity is 48.4±0.3 cm³ . It has 1 H bond acceptor and 0 H bond donors . It has 3 freely rotating bonds . The polar surface area is 24 Ų . The polarizability is 19.2±0.5 10^-24 cm³ . The surface tension is 34.2±3.0 dyne/cm . The molar volume is 165.3±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals . Its role is crucial in the development of drugs due to its reactive bromo and nitrile groups, which can undergo further chemical transformations to create a wide range of therapeutic agents.

Synthesis of Imidazole Derivatives

Imidazole derivatives are known for their broad range of biological activities2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile can be used to synthesize imidazole-containing compounds, which have potential applications in antibacterial, antifungal, and antiviral therapies .

Suzuki Coupling Reactions

In organic chemistry, Suzuki coupling is a powerful method for creating carbon-carbon bonds. This compound can act as a precursor in Suzuki coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives, which are valuable in medicinal chemistry .

Antagonists of Corticotropin-Releasing Hormone

The compound can be utilized to synthesize derivatives such as 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, which shows promise as a potential antagonist of corticotropin-releasing hormone, important for stress-related disorders .

Creation of Antihypertensive Agents

The compound has been used in the synthesis of benzimidazole derivatives that exhibit antihypertensive activity. These derivatives can be evaluated for their potential in treating high blood pressure conditions .

Safety and Hazards

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised .

Wirkmechanismus

Target of Action

It is known that the compound is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile. It should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents .

Eigenschaften

IUPAC Name |

2-[4-bromo-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDNDRQVAPPETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729332 | |

| Record name | [4-Bromo-2-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile | |

CAS RN |

877131-92-5 | |

| Record name | [4-Bromo-2-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

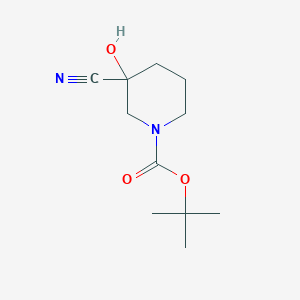

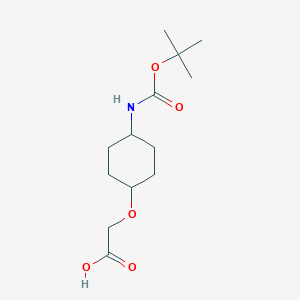

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)

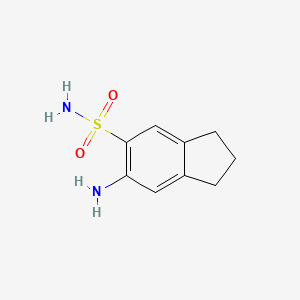

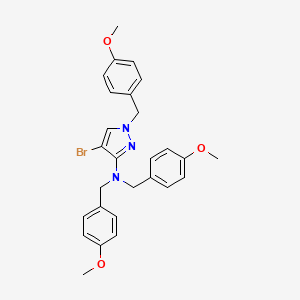

![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)

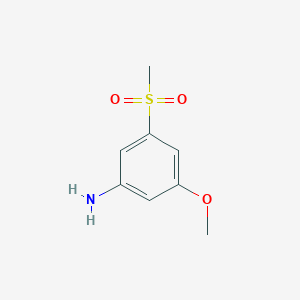

![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)